molecular formula C12H15FOS B13646974 2-(Sec-butylthio)-1-(2-fluorophenyl)ethan-1-one

2-(Sec-butylthio)-1-(2-fluorophenyl)ethan-1-one

Katalognummer: B13646974
Molekulargewicht: 226.31 g/mol
InChI-Schlüssel: OWXWWZIBZMEDIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Sec-butylthio)-1-(2-fluorophenyl)ethan-1-one is an organic compound that belongs to the class of thioethers and ketones It features a sec-butylthio group attached to an ethanone backbone, with a fluorophenyl group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Sec-butylthio)-1-(2-fluorophenyl)ethan-1-one typically involves the following steps:

    Formation of the Thioether: The sec-butylthio group can be introduced via a nucleophilic substitution reaction where a sec-butylthiol reacts with an appropriate electrophile.

    Ketone Formation: The ethanone backbone can be synthesized through various methods, such as Friedel-Crafts acylation or oxidation of secondary alcohols.

    Fluorophenyl Introduction: The fluorophenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl halide and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro compounds, halogenated compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-(Sec-butylthio)-1-(2-fluorophenyl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Butylthio)-1-(2-fluorophenyl)ethan-1-one: Similar structure but with a butylthio group instead of a sec-butylthio group.

    2-(Sec-butylthio)-1-(4-fluorophenyl)ethan-1-one: Similar structure but with the fluorophenyl group at the 4-position instead of the 2-position.

    2-(Sec-butylthio)-1-(2-chlorophenyl)ethan-1-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The unique combination of the sec-butylthio group and the 2-fluorophenyl group in 2-(Sec-butylthio)-1-(2-fluorophenyl)ethan-1-one may confer specific chemical and biological properties that are distinct from its analogs. This could include differences in reactivity, binding affinity, or pharmacological activity.

Eigenschaften

Molekularformel

C12H15FOS

Molekulargewicht

226.31 g/mol

IUPAC-Name

2-butan-2-ylsulfanyl-1-(2-fluorophenyl)ethanone

InChI

InChI=1S/C12H15FOS/c1-3-9(2)15-8-12(14)10-6-4-5-7-11(10)13/h4-7,9H,3,8H2,1-2H3

InChI-Schlüssel

OWXWWZIBZMEDIJ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)SCC(=O)C1=CC=CC=C1F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.